Baohuoside I
Overview
Description
Baohuoside I, also known as Icariside II, is a flavonoid isolated from Epimedium koreanum Nakai . It has anti-inflammatory and anti-cancer activities and acts as an inhibitor of CXCR4, downregulates CXCR4 expression, induces apoptosis, and shows anti-tumor activity .
Synthesis Analysis
Baohuoside I can be produced from Epimedium Folium flavonoids by fungal α-l-rhamnosidase . This enzyme catalyzes the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I . The enzyme hydrolyzes the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin .Molecular Structure Analysis
Baohuoside I has a molecular formula of C27H30O10 . Its molecular weight is 514.52 .Chemical Reactions Analysis
Baohuoside I can be produced through enzyme hydrolysis . The enzyme significantly speeds up the rate of reaction and activity .Physical And Chemical Properties Analysis
Baohuoside I has a density of 1.5±0.1 g/cm3, a boiling point of 759.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 130.6±0.4 cm3, and it has 10 H bond acceptors and 5 H bond donors .Scientific Research Applications
1. Neuroinflammation Suppression
Scientific Field:
Neuropharmacology and neuroinflammation research.
Methods and Experimental Procedures:
Results:
- Baohuoside I significantly reduced the expression of pyroptosis-related proteins in microglia cells, indicating its potential to suppress neuroinflammation .
2. Metabolism Modulation
Scientific Field:
Pharmacokinetics and drug metabolism.
Summary:
Baohuoside I’s impact on drug metabolism has been studied, particularly in the context of the drug tofacitinib.
Methods and Experimental Procedures:
Results:
- Baohuoside I affected the metabolism of tofacitinib in rats, potentially influencing its pharmacokinetics and efficacy .
3. Bioconversion of Epimedin C to Icariin and Baohuoside I
Scientific Field:
Biotechnology and enzymatic bioconversion.
Methods and Experimental Procedures:
Results:
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYNFJANBHLKA-LVKFHIPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150457 | |
Record name | Baohuoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside I | |
CAS RN |
113558-15-9 | |
Record name | Icariside II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baohuoside I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baohuoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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